molecular formula C16H19N5O4 B2881923 3-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}propanoic acid CAS No. 866009-65-6

3-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}propanoic acid

Cat. No.: B2881923
CAS No.: 866009-65-6
M. Wt: 345.359
InChI Key: HLLIRWAECHHIGH-UHFFFAOYSA-N
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Description

3-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}propanoic acid is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}propanoic acid typically involves multiple steps, starting with the preparation of the pyrimidinyl core. This can be achieved through a condensation reaction between an appropriate amine and a diketone. Subsequent nitration introduces the nitro group, while the isopropylanilino moiety is added through a substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts. Large-scale reactors and purification systems are employed to ensure the efficient synthesis and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions are typically performed using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of various derivatives, which can be used in further research and development.

Biology: Biologically, 3-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}propanoic acid has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding. Its interactions with biological targets make it a valuable tool in understanding cellular processes.

Medicine: Medically, this compound has been investigated for its potential therapeutic effects. Preliminary studies suggest that it may have anti-inflammatory and antioxidant properties, making it a candidate for drug development in the treatment of various diseases.

Industry: In industry, this compound can be used as a building block for the synthesis of advanced materials and chemicals. Its unique structure and reactivity make it suitable for applications in material science and chemical engineering.

Mechanism of Action

The mechanism by which 3-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}butanoic acid

  • 3-{[6-(Ethylanilino)-5-nitro-4-pyrimidinyl]amino}propanoic acid

  • 3-{[6-(Methylanilino)-5-nitro-4-pyrimidinyl]amino}propanoic acid

Uniqueness: 3-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}propanoic acid stands out due to its specific isopropyl group, which influences its chemical reactivity and biological activity

Properties

IUPAC Name

3-[[5-nitro-6-(N-propan-2-ylanilino)pyrimidin-4-yl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4/c1-11(2)20(12-6-4-3-5-7-12)16-14(21(24)25)15(18-10-19-16)17-9-8-13(22)23/h3-7,10-11H,8-9H2,1-2H3,(H,22,23)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLIRWAECHHIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C2=NC=NC(=C2[N+](=O)[O-])NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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